molecular formula C15H13NO3 B3054216 4-(Benzoylamino)benzeneacetic acid CAS No. 5897-65-4

4-(Benzoylamino)benzeneacetic acid

Cat. No.: B3054216
CAS No.: 5897-65-4
M. Wt: 255.27 g/mol
InChI Key: LTXKTVPZMGKIPN-UHFFFAOYSA-N
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Description

4-(Benzoylamino)benzeneacetic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

4-(Benzoylamino)benzeneacetic acid, also known as benzoylamino benzoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may exhibit antiviral , anti-inflammatory , and antimicrobial properties.

  • Antiviral Activity : Studies have shown that derivatives of benzoylamino benzoic acid possess significant antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). For instance, the compound 2-[2-(2-benzoylamino)-benzoylamino]benzoic acid demonstrated potent inhibition of HSV replication in vitro, highlighting its potential as a therapeutic agent for managing viral infections resistant to conventional treatments like acyclovir .
  • Anti-inflammatory Properties : The compound has been evaluated for its cyclooxygenase (COX) inhibiting properties, which are critical in the modulation of inflammatory responses. One study reported that certain derivatives exhibited a therapeutic index significantly greater than that of indomethacin, a well-known anti-inflammatory drug .
  • Antimicrobial Activity : The antimicrobial efficacy of this compound has been demonstrated against various bacterial strains, including Gram-positive and Gram-negative bacteria. It has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

The biochemical properties of this compound are crucial for understanding its biological activities. These properties include:

  • Solubility : The compound's solubility profile affects its bioavailability and interaction with biological membranes.
  • Stability : Stability under physiological conditions is essential for its therapeutic application, influencing its shelf life and efficacy.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antiviral Efficacy Against Adenovirus : A study highlighted the compound's ability to inhibit adenovirus replication effectively. The research utilized a cell-based viral replication assay to assess the compound's potency against human adenoviruses, demonstrating low toxicity and high efficacy .
  • Inflammation Models : In vivo models have been employed to evaluate the anti-inflammatory effects of benzoylamino benzoic acid derivatives. Results indicated a significant reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .
  • Microbial Resistance Studies : Investigations into the antimicrobial properties revealed that the compound could overcome resistance mechanisms in certain bacterial strains, suggesting a promising avenue for developing new antibiotics .

Data Summary

Biological ActivityTarget Pathogen/ConditionMechanism of ActionReference
AntiviralHSV-1, HSV-2Inhibition of viral replication
Anti-inflammatoryInflammatory conditionsCOX inhibition
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membrane synthesis

Properties

IUPAC Name

2-(4-benzamidophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)10-11-6-8-13(9-7-11)16-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXKTVPZMGKIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207708
Record name 4-(Benzoylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-65-4
Record name 4-(Benzoylamino)benzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Benzoylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZOYLAMINO)BENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005441MVKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Prepared analogously to Example 4a) from benzoylchloride and 4-aminobenzene acetic acid in a yield of 52% of theory. Colourless crystals, Mp. 207-208° C. (ethanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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